Technical Guide: Physicochemical Profiling of tert-Butyl Adamantan-1-ylcarbamate
Technical Guide: Physicochemical Profiling of tert-Butyl Adamantan-1-ylcarbamate
[1]
Executive Summary & Chemical Identity
tert-Butyl adamantan-1-ylcarbamate (CAS: 151476-40-3), often referred to as 1-(Boc-amino)adamantane , serves as a critical lipophilic building block in medicinal chemistry.[1][2] It represents the N-protected derivative of amantadine, combining the sterically bulky, lipophilic adamantane cage with the acid-labile tert-butyloxycarbonyl (Boc) protecting group.
This guide provides a comprehensive physicochemical analysis designed for researchers optimizing synthetic routes (e.g., for DPP-4 inhibitors or antiviral agents) or developing solid-state formulations.[1] The compound’s high lipophilicity (LogP ~3.[1]87) and specific crystalline behavior require precise handling protocols to ensure yield and purity during deprotection sequences.[1]
Chemical Identification Table
| Parameter | Detail |
| IUPAC Name | tert-Butyl N-(adamantan-1-yl)carbamate |
| Common Synonyms | 1-Boc-aminoadamantane; N-Boc-1-adamantylamine |
| CAS Number | 151476-40-3 |
| Molecular Formula | C₁₅H₂₅NO₂ |
| Molecular Weight | 251.37 g/mol |
| SMILES | CC(C)(C)OC(=O)NC12CC3CC(C1)CC(C3)C2 |
Molecular Architecture & Structural Analysis
The physicochemical behavior of this compound is governed by the interplay between the rigid, diamondoid adamantane cage and the flexible, hydrolyzable carbamate linker.
Structural Features & Functional Impact[1]
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Adamantane Cage (Lipophilic Core): The tricyclic C₁₀H₁₅ core is extremely hydrophobic and rigid.[1] It prevents metabolic attack at the bridgehead carbons and significantly increases the partition coefficient (LogP), enhancing membrane permeability in downstream derivatives.
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Boc Moiety (Protective Shield): The tert-butyl group adds steric bulk, further shielding the nitrogen.[1] This makes the carbamate bond stable to basic hydrolysis but highly susceptible to acid-catalyzed cleavage (e.g., TFA or HCl/Dioxane).
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Steric Hindrance: The bulky adamantyl group adjacent to the nitrogen creates a "steric umbrella," which can retard reaction rates for nucleophilic substitutions compared to linear alkyl carbamates.[1]
Visualization: Structural-Property Relationships
Figure 1: Correlation between molecular substructures and observable physicochemical properties.
Physicochemical Properties
The following data consolidates experimental and predicted values essential for process development.
Physical Parameters
| Property | Value / Range | Context for Application |
| Physical State | White to off-white crystalline solid | Easy to handle; non-hygroscopic relative to the free amine.[1] |
| Melting Point | 110 – 115 °C | Sharp melting range indicates high crystallinity; useful for purity checks via DSC.[1] |
| Boiling Point | 351.3 °C (Predicted @ 760 mmHg) | High boiling point precludes purification by atmospheric distillation; vacuum required if sublimation occurs.[1] |
| Density | 1.07 g/cm³ | Similar to water; phase separation in aqueous extractions requires care (organic layer may not sink/float distinctly if heavily halogenated solvents aren't used).[1] |
| LogP (Octanol/Water) | 3.87 ± 0.2 | Highly lipophilic.[1] Requires non-polar solvents (Hexane/EtOAc) for chromatography.[1] |
| pKa | ~12.1 (Predicted for conjugate acid) | The carbamate NH is weakly acidic but generally non-ionizable under physiological pH.[1] |
Solubility Profile
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High Solubility (>100 mg/mL): Dichloromethane (DCM), Chloroform, Ethyl Acetate, THF.
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Moderate Solubility: Methanol, Ethanol, DMSO (warming may be required for high concentrations).
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Insoluble: Water, acidic aqueous solutions (unless deprotection occurs).
Analytical Characterization
Confirming the identity of tert-butyl adamantan-1-ylcarbamate requires specific spectroscopic markers.
Nuclear Magnetic Resonance (NMR)[1][4][5][6][7][8][9]
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¹H NMR (400 MHz, CDCl₃):
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δ 4.50 (br s, 1H): Carbamate NH proton. Broadening varies with concentration and solvent H-bonding.[1]
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δ 2.06 (br s, 3H): Adamantane bridgehead methine protons.
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δ 1.90 – 1.60 (m, 12H): Adamantane methylene protons (characteristic "cage" multiplets).
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δ 1.44 (s, 9H): tert-Butyl methyl protons (strong singlet, diagnostic for Boc group).
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Infrared Spectroscopy (FT-IR)[1]
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3350 cm⁻¹: N-H stretch (sharp if non-hydrogen bonded, broader in solid state).
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2850–2920 cm⁻¹: C-H stretching (strong, due to adamantane cage).
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1690–1710 cm⁻¹: C=O stretch (Carbamate carbonyl, typically lower frequency than esters due to resonance).
Experimental Protocols
Protocol A: Kinetic Solubility Profiling
Objective: To determine the precise solubility limit in reaction solvents to avoid precipitation during scale-up.[1]
Methodology:
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Preparation: Weigh 50 mg of tert-butyl adamantan-1-ylcarbamate into three separate 4 mL vials.
-
Solvent Addition: Add 250 µL of solvent (Methanol, Acetonitrile, and Toluene) to respective vials.
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Equilibration: Vortex for 30 seconds. If fully dissolved, add another 50 mg and repeat.
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Endpoint Determination: If undissolved solid remains, heat to 40°C. If solid persists, filter supernatant (0.45 µm PTFE) and analyze via HPLC-UV (210 nm).
-
Data Analysis: Calculate saturation concentration (
) in mg/mL.
Scientific Rationale: The adamantane cage induces strong crystal lattice energy.[1] While the Boc group disrupts packing slightly, the compound often exhibits "solubility cliffs" where a slight change in solvent polarity (e.g., adding water to methanol) causes rapid precipitation.
Protocol B: Controlled Acidolytic Deprotection
Objective: To remove the Boc group yielding 1-adamantylamine hydrochloride without cage degradation.[1]
Workflow Diagram:
Figure 2: Standard operating procedure for Boc-deprotection.[1]
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.0 g (3.98 mmol) of tert-butyl adamantan-1-ylcarbamate in 5 mL of dry 1,4-dioxane or DCM.
-
Acidification: Add 10 mL of 4M HCl in dioxane dropwise at 0°C. Note: Gas evolution (Isobutylene/CO₂) will occur.
-
Reaction: Allow to warm to room temperature (25°C) and stir for 3 hours.
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Validation: Monitor TLC (10% MeOH in DCM, stain with Ninhydrin). The starting material (Rf ~0.[1]8) should disappear, and a baseline spot (free amine) should appear.
-
Isolation: Dilute with 20 mL diethyl ether. The hydrochloride salt of 1-adamantylamine will precipitate as a white solid.[1] Filter and wash with ether.[1]
Stability & Handling
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Storage: Store at 2–8°C. The compound is stable at room temperature for weeks but should be kept desicated to prevent moisture condensation which can facilitate slow hydrolysis over months.[1]
-
Safety:
References
-
LookChem. tert-Butyl adamantan-1-ylcarbamate Properties and Suppliers. Available at: [Link]
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PubChem. Adamantane Derivatives and Physicochemical Data. National Library of Medicine.[1] Available at: [Link]
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Boc-Protection Chemistry. Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard Reference for Boc cleavage protocols).
